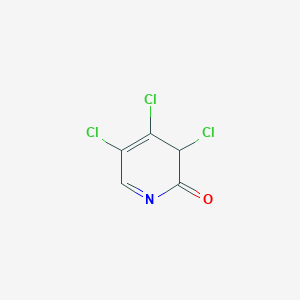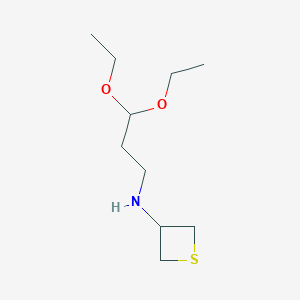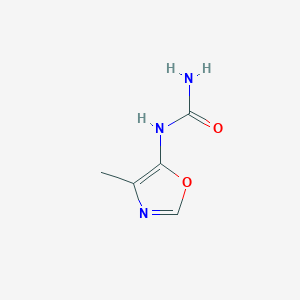![molecular formula C9H5IO3S B15232327 3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)
3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid is an organic compound belonging to the class of benzothiophenes. These compounds are characterized by a fused benzene and thiophene ring system. The presence of iodine and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form hydrogen or other substituents.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as sodium azide (NaN₃) or thiourea can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzothiophenes.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzo[b]thiophene-2-carboxamidine: Another benzothiophene derivative with similar structural features.
2,3,5-Trisubstituted thiophenes: These compounds share the thiophene ring system and exhibit similar chemical properties.
Uniqueness
3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both hydroxyl and iodine groups, which enhance its reactivity and versatility in chemical synthesis. Its specific structural features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H5IO3S |
|---|---|
Peso molecular |
320.11 g/mol |
Nombre IUPAC |
3-hydroxy-4-iodo-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5IO3S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3,11H,(H,12,13) |
Clave InChI |
DAACGRXQKPAFCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)C(=C(S2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)




![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)

![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)


![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)

